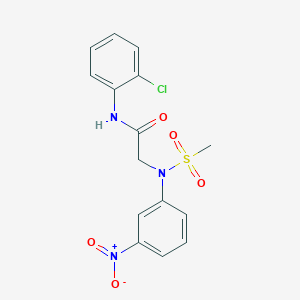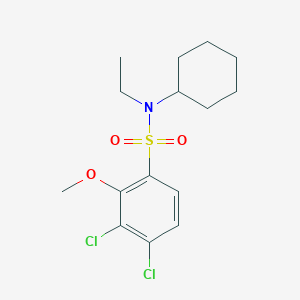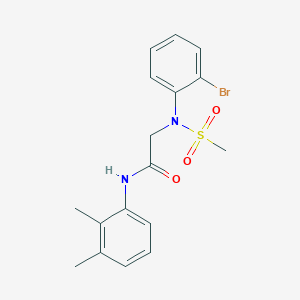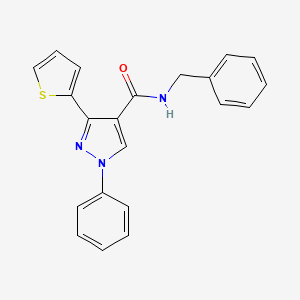
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
説明
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as CGP 3466B, is a small molecule that has shown potential in various scientific research applications. This compound was first synthesized in the 1990s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.
作用機序
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B has been shown to inhibit the activation of PARP by binding to a specific site on the enzyme. This prevents the formation of poly(ADP-ribose) (PAR), which is a product of PARP activation. PAR has been shown to play a role in cell death, so inhibiting its formation may be beneficial in preventing neuronal cell death in various neurological disorders.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound 3466B has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which may help to protect cells from oxidative stress. It has also been shown to increase the levels of certain anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may help to reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for studying the mechanisms of various neurological disorders without causing additional cell death or toxicity. However, one limitation is that it may not be effective in all models of neurological disorders, and further research is needed to determine its efficacy in different disease models.
将来の方向性
There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B. One area of interest is its potential use in combination with other drugs or compounds to enhance its neuroprotective effects. Another area of interest is its potential use in treating other neurodegenerative disorders, such as Huntington's disease or multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration of this compound 3466B for use in clinical trials.
科学的研究の応用
N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 3466B has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activation of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in a process called DNA repair, which can lead to cell death if it is overactivated.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-25(23,24)18(11-5-4-6-12(9-11)19(21)22)10-15(20)17-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFIPPXTNELCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)
![3-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3618909.png)


![ethyl {[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3618944.png)
![ethyl 2-chloro-5-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3618947.png)
![2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3618948.png)
![2-tert-butyl 4-ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618952.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618955.png)

![3,4-dimethoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3618978.png)

![N-(2,4-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3618988.png)
![2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3618990.png)